molecular formula C14H13ClN2O B7513291 2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide

2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B7513291
M. Wt: 260.72 g/mol
InChI Key: OQISAFPHYBTAIF-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.8 g/mol. This compound is also known as GSK-J4 and has been extensively studied for its chemical, biochemical, and physiological properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of the histone demethylase JMJD3. This enzyme plays a crucial role in regulating gene expression by removing the methyl groups from histone H3 lysine 27. This removal leads to the activation of gene expression. By inhibiting this enzyme, the compound leads to the accumulation of histone H3 lysine 27 trimethylation, resulting in the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide have been extensively studied. The compound has been shown to have anti-inflammatory properties and has been used to study the role of epigenetics in various diseases, including cancer and autoimmune disorders. It has also been shown to have an effect on the differentiation of stem cells, making it a potential candidate for regenerative medicine.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments include its high purity and yield, making it a reliable and efficient compound for research. Its ability to inhibit the histone demethylase JMJD3 makes it a valuable tool for studying the role of epigenetics in various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the research on 2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One potential direction is the development of more potent and selective inhibitors of JMJD3. Another direction is the study of the compound's effects on other histone demethylases and epigenetic regulators. Additionally, the compound's potential applications in regenerative medicine and drug discovery warrant further investigation. Overall, the research on this compound has the potential to lead to significant advancements in the fields of epigenetics, stem cell research, and drug discovery.

Synthesis Methods

The synthesis of 2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves a multi-step process that includes the reaction of pyridine-3-carboxaldehyde with methylamine, followed by the reaction with 2-chlorobenzoyl chloride. The final product is obtained after purification and recrystallization. This method has been optimized for high yield and purity, making it a reliable and efficient process for the synthesis of this compound.

Scientific Research Applications

2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of epigenetics. It has been shown to inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression. This inhibition leads to the accumulation of histone H3 lysine 27 trimethylation (H3K27me3), resulting in the suppression of gene expression. This property of the compound has been used to study the role of epigenetics in various diseases, including cancer and autoimmune disorders.

properties

IUPAC Name

2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17(10-11-5-4-8-16-9-11)14(18)12-6-2-3-7-13(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQISAFPHYBTAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide

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